molecular formula C11H11N3 B11769636 3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole

3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole

Cat. No.: B11769636
M. Wt: 185.22 g/mol
InChI Key: XLOZNDDEUMBJIM-UHFFFAOYSA-N
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Description

3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique tricyclic structure, combining a pyrrole ring with a triazole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole typically involves cyclization reactions. One common method includes the reaction of phenylhydrazine with an appropriate diketone, followed by cyclization under acidic conditions . Another approach involves the use of azides and alkynes in a Huisgen cycloaddition reaction, often catalyzed by copper(I) salts .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

Mechanism of Action

The mechanism of action of 3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of coagulation factors Xa and XIa, which play crucial roles in the blood clotting cascade . The compound binds to the active sites of these enzymes, preventing their normal function and thus inhibiting clot formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is unique due to its specific combination of a pyrrole and triazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple coagulation factors simultaneously makes it a promising candidate for anticoagulant therapy .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-c]triazole

InChI

InChI=1S/C11H11N3/c1-2-5-9(6-3-1)11-10-7-4-8-14(10)13-12-11/h1-3,5-6H,4,7-8H2

InChI Key

XLOZNDDEUMBJIM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=NN2C1)C3=CC=CC=C3

Origin of Product

United States

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